An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitro-7-quinolinecarboxaldehyde is a quinoline derivative with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro group and an aldehyde moiety on the quinoline scaffold, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Nitro-7-quinolinecarboxaldehyde, based on available scientific literature and predictive analyses. While specific experimental data for this compound is limited in the public domain, this document consolidates known information on related compounds to offer a valuable resource for researchers.
Chemical Properties and Structure
8-Nitro-7-quinolinecarboxaldehyde is a solid, pale yellow to brown crystalline powder.[1][2][3] Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is further functionalized with a nitro group (-NO₂) at the 8th position and a carboxaldehyde group (-CHO) at the 7th position.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Nitro-7-quinolinecarboxaldehyde is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₃ | [1][2] |
| Molecular Weight | 202.17 g/mol | [1][2] |
| CAS Number | 101327-87-1 | [1][2] |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| Melting Point | 179.0 to 183.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| Solubility | Soluble in alcohol | [4] |
| Storage | Store in a cool, dark place under an inert gas. Air sensitive. | [1] |
Structural Information
The chemical structure of 8-Nitro-7-quinolinecarboxaldehyde is depicted below.
Figure 1: Chemical Structure of 8-Nitro-7-quinolinecarboxaldehyde.
IUPAC Name: 8-nitroquinoline-7-carbaldehyde[5]
SMILES: O=Cc1c(c2c(ccc(n2)c1)C)--INVALID-LINK--[O-][5]
InChI: InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H[5]
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons of the quinoline ring and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet | Aldehyde proton (-CHO) |
| ~9.0 - 8.0 | Multiplets | Aromatic protons on the quinoline ring |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~150 - 120 | Aromatic carbons of the quinoline ring |
Note: These are estimated chemical shift ranges and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectrum of 8-Nitro-7-quinolinecarboxaldehyde is expected to show characteristic absorption bands for the nitro, aldehyde, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1530, ~1350 | N-O asymmetric and symmetric stretch | Nitro group |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 202. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the aldehyde group (CHO, 29 Da).[6]
Predicted Fragmentation Pathways:
-
m/z 202: [M]⁺
-
m/z 174: [M - CO]⁺
-
m/z 156: [M - NO₂]⁺
-
m/z 128: [M - NO₂ - CO]⁺
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 8-Nitro-7-quinolinecarboxaldehyde are not widely published. However, a plausible synthetic route and purification method can be proposed based on established organic chemistry reactions for similar compounds.
Synthesis Protocol (Proposed)
A potential synthesis could involve the nitration of 7-quinolinecarboxaldehyde. However, a more likely and controlled method would be the oxidation of 7-methyl-8-nitroquinoline. A detailed protocol for the synthesis of the precursor, 7-methyl-8-nitroquinoline, has been reported and involves a Skraup synthesis followed by nitration.[7]
Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction) This reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline (m-toluidine) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Step 2: Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline The synthesized 7-methylquinoline can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position.[7]
Step 3: Oxidation of 7-Methyl-8-nitroquinoline to 8-Nitro-7-quinolinecarboxaldehyde The final step would involve the selective oxidation of the methyl group at the 7-position to a carboxaldehyde. Various oxidizing agents could be employed for this transformation, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃).
Caption: Proposed synthetic workflow for 8-Nitro-7-quinolinecarboxaldehyde.
Purification Protocol (General)
Purification of the crude 8-Nitro-7-quinolinecarboxaldehyde would typically be achieved by recrystallization from a suitable solvent, such as ethanol.[4] Column chromatography could also be employed for higher purity.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Biological Activity and Potential Applications
While specific studies on the biological activity of 8-Nitro-7-quinolinecarboxaldehyde are scarce, the broader class of quinoline and nitro-containing compounds exhibits a wide range of pharmacological properties.
Antimicrobial Activity
Quinoline derivatives are known for their potent antimicrobial effects.[8][9][10][11][12] The 8-hydroxyquinoline scaffold, in particular, has been extensively studied and shows activity against a variety of bacteria and fungi.[8][10][11] The presence of a nitro group can also contribute to antimicrobial activity.[8] It is plausible that 8-Nitro-7-quinolinecarboxaldehyde may possess antimicrobial properties, and this warrants further investigation.
Anticancer Activity
Numerous quinoline derivatives have been investigated as potential anticancer agents.[13][14][15][16] They can exert their effects through various mechanisms, including the inhibition of enzymes like topoisomerase and protein kinases.[15] Some nitro-substituted quinolines have also demonstrated significant cytotoxicity against cancer cell lines.[14][17] The potential of 8-Nitro-7-quinolinecarboxaldehyde as an anticancer agent or as a precursor for the synthesis of more complex anticancer compounds is a promising area for future research.
Enzyme Inhibition
The quinoline scaffold is present in many enzyme inhibitors.[18][19] Given the reactive nature of the aldehyde group, 8-Nitro-7-quinolinecarboxaldehyde could potentially act as an inhibitor of various enzymes through the formation of Schiff bases with lysine residues in the active site or by other covalent or non-covalent interactions.
Caption: Hypothetical enzyme inhibition pathway for 8-Nitro-7-quinolinecarboxaldehyde.
Conclusion
8-Nitro-7-quinolinecarboxaldehyde is a compound with considerable untapped potential. Its chemical structure suggests a range of possible applications, particularly in the fields of medicinal chemistry and drug development. While a comprehensive experimental characterization is not yet available in the public literature, this guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and biological activities of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is highly encouraged to fully elucidate its potential.
References
- 1. 8-Nitro-7-quinolinecarboxaldehyde | 101327-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 8-Nitro-7-quinolinecarboxaldehyde, 1G | Labscoop [labscoop.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 8-nitro-7-quinolinecarboxaldehyde (C10H6N2O3) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brieflands.com [brieflands.com]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Anticancer activity of 2-(2-(5-nitro-2-furyl)vinyl)-8-(beta-(N,N-diethylamino)ethoxy)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
